molecular formula C7H12N2S B1428048 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine CAS No. 1249718-43-1

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine

Cat. No.: B1428048
CAS No.: 1249718-43-1
M. Wt: 156.25 g/mol
InChI Key: SYBUXALZAMJRKO-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the fourth position, an isopropyl group at the second position, and an amine group at the fifth position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine can be achieved through various methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine is unique due to the presence of the amine group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(2)7-9-5(3)6(8)10-7/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUXALZAMJRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine
Reactant of Route 2
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine
Reactant of Route 3
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine
Reactant of Route 4
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine
Reactant of Route 5
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine
Reactant of Route 6
4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine

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